molecular formula C11H15ClN4O4 B1665023 Adechlorin CAS No. 96328-17-5

Adechlorin

Cat. No. B1665023
CAS RN: 96328-17-5
M. Wt: 302.71 g/mol
InChI Key: JYWSHPMZFVPRRF-AMFMTJJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adechlorin is synergistic antitumor and/or antiviral antibiotic which potentiate the effects of other antitumor or antiviral compounds through inhibition of key enzymes such as adenosine deaminase

Scientific Research Applications

Halogenation in Nucleotide Biosynthesis

Adechlorin, a 2'-chloro nucleoside, is notable for its role in nucleotide biosynthesis. The Fe2+-α-ketoglutarate halogenase AdeV is capable of installing a chlorine atom onto the C-2' position of 2'-deoxyadenosine monophosphate, resulting in 2'-chloro-2'-deoxyadenosine monophosphate. This process is a rare example in nature and represents the first instance of a Fe2+-α-ketoglutarate-dependent halogenase that converts nucleotides into chlorinated analogues (Zhao et al., 2020).

Exploration in Other Fields

While the specific studies on Adechlorin are limited, research in related fields can provide a broader understanding of its potential applications. Studies on catechins and their derivatives, which share some structural similarities with Adechlorin, reveal a variety of potential therapeutic applications, particularly in the treatment of diseases such as Alzheimer's. For instance, catechins have shown neuroprotective activities, potentially beneficial in Alzheimer's disease management (Ide et al., 2018). Additionally, catechol derivatives have been explored for their antioxidant and anti-inflammatory properties (El Arem et al., 2014).

properties

CAS RN

96328-17-5

Product Name

Adechlorin

Molecular Formula

C11H15ClN4O4

Molecular Weight

302.71 g/mol

IUPAC Name

(8R)-3-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol

InChI

InChI=1S/C11H15ClN4O4/c12-7-9(19)6(2-17)20-11(7)16-4-15-8-5(18)1-13-3-14-10(8)16/h3-7,9,11,17-19H,1-2H2,(H,13,14)/t5-,6-,7-,9-,11-/m1/s1

InChI Key

JYWSHPMZFVPRRF-AMFMTJJISA-N

Isomeric SMILES

C1[C@H](C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)Cl)O

SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2'-chloro-2'-deoxycoformycin
2'-chloropentostatin
2'-CldCF
adechlorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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